Chemical properties of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid
Chemical properties of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid
The following technical guide details the chemical properties, synthesis, and pharmaceutical relevance of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid , a critical degradation product and metabolic intermediate associated with proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole.
Technical Guide for Pharmaceutical Development & Stability Profiling
Executive Summary
5-Methoxy-1H-benzo[d]imidazole-2-sulfinic acid (hereafter referred to as 5-MBSA ) is a metastable organosulfur compound belonging to the benzimidazole class. While rarely isolated as a bulk active pharmaceutical ingredient (API), it is of paramount importance in drug development as a critical degradation product and process-related impurity of blockbuster proton pump inhibitors (PPIs), specifically Omeprazole and Esomeprazole.
Its presence serves as a key indicator of hydrolytic instability in sulfone-based metabolites. Understanding its redox behavior—poised between the thiol (oxidation state -2) and the sulfonic acid (oxidation state +4)—is essential for controlling the shelf-life and safety profile of benzimidazole-based therapeutics.
Chemical Identity & Structural Analysis[1][2][3]
5-MBSA is an amphoteric molecule featuring a basic benzimidazole nitrogen and an acidic sulfinic acid group. It exhibits tautomerism, existing in equilibrium between the sulfinic acid (
| Property | Data |
| IUPAC Name | 5-Methoxy-1H-benzo[d]imidazole-2-sulfinic acid |
| Molecular Formula | |
| Molecular Weight | 212.23 g/mol |
| Core Structure | Benzimidazole fused ring system |
| Key Substituents | Methoxy (-OCH |
| Related Impurity | Hydrolysis product of Omeprazole Sulfone (Impurity D) |
| CAS Registry | Note: Often cited under the sulfonic acid analogue (106135-28-8) in commercial databases due to rapid oxidation.[1] Distinct from the thiol (37052-78-1).[2] |
Electronic Effects
The 5-methoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the benzene ring. This makes the C2 position less electrophilic compared to unsubstituted benzimidazoles, potentially stabilizing the sulfinic acid against nucleophilic attack but increasing its susceptibility to oxidation.
Synthesis & Formation Pathways[5][6]
In a pharmaceutical context, 5-MBSA is rarely the target of de novo synthesis but rather a product of degradation or metabolism.
Degradation Pathway (The "Omeprazole Route")
The primary source of 5-MBSA in drug products is the degradation of Omeprazole Sulfone (Omeprazole Impurity D). Under high pH conditions or oxidative stress, the sulfone bridge undergoes cleavage.
-
Precursor: Omeprazole Sulfone (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole).
-
Mechanism: Hydrolytic cleavage of the methylene-sulfonyl bond.
-
Conditions: Accelerated stability testing (e.g., 40°C/75% RH), alkaline pH (>10).
Synthetic Preparation (Laboratory Scale)
For analytical standards, 5-MBSA can be prepared via controlled oxidation of the corresponding thiol.
-
Starting Material: 5-Methoxy-2-mercaptobenzimidazole (CAS 37052-78-1).[2]
-
Reagent: 1.0 equivalent of
-CPBA or at 0°C. -
Critical Control: Over-oxidation leads to the sulfonic acid (irreversible). Reaction progress must be monitored via HPLC.
Visualization of Formation & Reactivity
The following diagram illustrates the position of 5-MBSA within the redox landscape of Omeprazole degradation.
Figure 1: Redox and degradation pathways centering on 5-MBSA. Note the central instability of the sulfinic acid intermediate.
Physicochemical Properties & Stability[7][8][9]
Solubility Profile
-
Water: Low solubility in neutral water; solubility increases significantly at pH > 8 due to deprotonation of the sulfinic acid moiety.
-
Organic Solvents: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in non-polar solvents (Hexane, Toluene).
Acid-Base Characteristics (pKa)
-
pKa 1 (Sulfinic Acid): Estimated ~ 2.0 – 2.5. (More acidic than carboxylic acids, less than sulfonic acids).
-
pKa 2 (Benzimidazole NH): Estimated ~ 5.5 (Protonated form).
-
Implication: At physiological pH (7.4), the compound exists primarily as the sulfinate anion (
), which is a potent nucleophile.
Stability Issues (Disproportionation)
Sulfinic acids are notoriously unstable. 5-MBSA is prone to disproportionation (auto-redox) upon heating or in acidic solution, yielding the thiol and the sulfonic acid:
Analytical Characterization
For researchers isolating or identifying this compound, the following spectral markers are diagnostic.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Molecular Ion:
. -
Fragmentation Pattern:
-
Loss of
(64 Da) is a characteristic fragmentation pathway for sulfinic acids, yielding the parent benzimidazole cation ( ).
-
HPLC Retention Behavior
In reverse-phase chromatography (C18 column):
-
Elution Order: Sulfonic Acid (Most Polar) < Sulfinic Acid (5-MBSA) < Thiol < Sulfone (Least Polar).
-
Mobile Phase: Requires buffering (e.g., Ammonium Acetate pH 4.5) to stabilize the ionization state and prevent on-column degradation.
Experimental Protocol: Isolation from Degradation Matrix
Objective: Isolate 5-MBSA from a forced degradation sample of Esomeprazole for structural elucidation.
-
Stress Condition: Dissolve Esomeprazole Sodium (1 mg/mL) in 0.1 M NaOH. Heat at 60°C for 4 hours.
-
Neutralization: Cool to room temperature and adjust pH to 6.0 using 1 M Acetic Acid. Note: Do not acidify below pH 4 to avoid disproportionation.
-
Extraction: Extract 3x with Ethyl Acetate. The sulfinic acid partitions into the organic phase (unlike the sulfonic acid which remains in aqueous).
-
Purification: Evaporate solvent under reduced pressure at <30°C. Re-dissolve in Methanol for preparative HPLC.
-
Validation: Confirm identity via MS (
213) and absence of the sulfonic acid peak ( 229).
References
-
PubChem. (n.d.).[3] 5-methoxy-1H-benzimidazole-2-sulfonic acid (Related Structure).[3][1][4][5] National Library of Medicine.[3] Retrieved from [Link]
-
Djordjevic, B., et al. (2021). Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole 40 mg Freeze-Dried Powder for Solution. MDPI Pharmaceutics. Retrieved from [Link][6][7][8][9][10]
-
Shin, J. M., et al. (2006).[11] Conversion of omeprazole to sulfenamide in the parietal cells.[12] ResearchGate.[9] Retrieved from [Link]
-
Hinkley, J. M., et al. (1998).[11] An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids.[11] Synthetic Communications. Retrieved from [Link]
Sources
- 1. 5-METHOXY-1H-BENZIMIDAZOLE-2-SULFONIC ACID | 106135-28-8 [chemicalbook.com]
- 2. 2-mercapto-5-methoxy benzimidazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 5-methoxy-1H-benzimidazole-2-sulfonic acid | C8H8N2O4S | CID 2055059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN104098515B - For preparing intermediate of esomeprazole or its sodium salt and preparation method thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
